molecular formula C7H12O3 B14751368 2,3-Dimethyl-4-oxopentanoic acid CAS No. 526-79-4

2,3-Dimethyl-4-oxopentanoic acid

Cat. No.: B14751368
CAS No.: 526-79-4
M. Wt: 144.17 g/mol
InChI Key: AUVJPOODTYNOMA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of pentanoic acid and features a ketone functional group at the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the ketone group.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of 2,3-dimethylpentane. This process uses metal catalysts such as platinum or palladium to achieve high yields and selectivity. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2,3-dimethyl-4-pentanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 2,3-Dimethyl-4-pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxopentanoic acid: This compound has a similar structure but with different substitution patterns, leading to distinct reactivity and applications.

    2,2-Dimethyl-4-oxopentanoic acid: Another similar compound with variations in the position of the methyl groups, affecting its chemical properties.

Uniqueness

2,3-Dimethyl-4-oxopentanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

2,3-dimethyl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4(6(3)8)5(2)7(9)10/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVJPOODTYNOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574161
Record name 2,3-Dimethyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-79-4
Record name 2,3-Dimethyl-4-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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